molecular formula C11H15BFNO4 B1446101 (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid CAS No. 1704069-72-6

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

Cat. No. B1446101
CAS RN: 1704069-72-6
M. Wt: 255.05 g/mol
InChI Key: PPCCJWGXGNNJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is a type of organoboron compound. It is a solid substance with a molecular weight of 237.06 . The compound contains a boronic acid group, an amino group, and a tert-butoxycarbonyl (Boc) group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid consists of a phenyl ring with a boronic acid group, an amino group, and a tert-butoxycarbonyl group attached to it . The exact positions of these groups on the phenyl ring could not be determined from the available information.


Chemical Reactions Analysis

Boronic acids, including (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds.


Physical And Chemical Properties Analysis

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is a solid substance that is soluble in methanol . It has a melting point of 168 °C (dec.) .

Scientific Research Applications

Medicinal Chemistry: Synthesis and Biological Applications

Boronic acids and their derivatives, including (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, have gained significant attention in medicinal chemistry. They are used in the synthesis of various bioactive compounds due to their ability to improve selectivity, physicochemical, and pharmacokinetic characteristics. Notably, the introduction of the boronic acid group to molecules has been shown to enhance existing activities .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Research indicates that molecular modification with boronic acid groups can lead to compounds with better IC50 values than existing drugs like bortezomib, suggesting that they could serve as lead compounds in cancer treatment .

Antibacterial and Antiviral Activity

Boronic acid derivatives are studied for their antibacterial and antiviral activities. The unique properties of boronic acids allow for the development of new drugs that can target resistant strains of bacteria and viruses, providing a new avenue for treatment options .

Sensor and Delivery Systems

These compounds are also applied in the creation of sensors and delivery systems. Their chemical structure enables them to bind with various biological targets, making them suitable for use in diagnostic tools and targeted drug delivery .

Synthesis of α-Aminoboronic Acids

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is utilized in the synthesis of α-aminoboronic acids. These compounds are important in the development of pharmaceuticals and agrochemicals due to their stereochemical properties and biological relevance .

Computational Design for Drug Discovery

The compound is used in computational design processes, such as covalent docking calculations and molecular dynamics (MD) simulations, to predict the binding efficiency and stability of potential drug candidates .

Ionic Liquids and Recycling

Derivatives of boronic acids are used to create ionic liquids with specific properties. These ionic liquids can be recycled and reused in various chemical reactions, contributing to more sustainable and environmentally friendly chemical processes .

Safety And Hazards

The compound (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCCJWGXGNNJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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